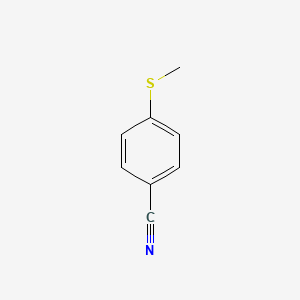

4-(Methylthio)benzonitrile

Overview

Description

“4-(Methylthio)benzonitrile” is a chemical compound with the molecular formula C8H7NS . It has an average mass of 149.213 Da and a monoisotopic mass of 149.029922 Da . It is used in the preparation of 4-cyanobenzenethiol .

Synthesis Analysis

The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CSc1ccc(cc1)C#N .

Chemical Reactions Analysis

The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most interesting and advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm³, a boiling point of 273.5±23.0 °C at 760 mmHg, and a flash point of 119.2±22.6 °C . It has a molar refractivity of 44.0±0.4 cm³, and a molar volume of 130.3±5.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Interactions

- Synthesis of Related Compounds : 4MTB has been used in the synthesis of important intermediates in pharmaceuticals. For example, it was involved in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju, 2015).

- Adsorption and Decomposition Studies : Studies have investigated the adsorption and decomposition of 4MTB on surfaces such as silver, revealing insights into its surface binding and reactivity (S. Yi et al., 1993).

Material Science and Electrochemistry

- Electrolyte Additive in Batteries : Research has shown the use of benzonitrile derivatives in enhancing the performance of lithium ion batteries, demonstrating their potential in advanced energy storage technologies (Wenna Huang et al., 2014).

Pharmaceutical Research

- Antiviral Applications : Certain derivatives of benzonitriles, including structures similar to 4MTB, have shown promising results as inhibitors of viruses like HCV, indicating potential pharmaceutical applications (Xin-bei Jiang et al., 2020).

Advanced Material Development

- Optical Properties for NLO Applications : Some molecules based on (-1-cyanovinyl)benzonitrile, related to 4MTB, have been studied for their nonlinear optical properties, which are important for technological applications like photonics (Lucia Mydlova et al., 2020).

Safety and Hazards

“4-(Methylthio)benzonitrile” is considered hazardous. It is toxic in contact with skin and harmful if swallowed or inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 4-(Methylthio)benzonitrile It’s known that this compound has been used in the preparation of 4-cyanobenzenethiol

Mode of Action

The exact mode of action of This compound It’s known that this compound can undergo reactions at the benzylic position , which may be relevant to its interaction with its targets. More detailed studies are required to fully understand the interaction of this compound with its targets and the resulting changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight is 149.21 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of This compound Given its use in the preparation of 4-cyanobenzenethiol , it may play a role in the synthesis of other compounds

Properties

IUPAC Name |

4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVGEEHGKIFQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343620 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-98-9 | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

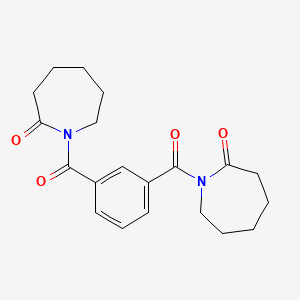

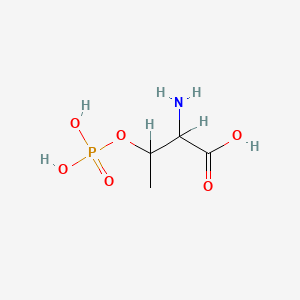

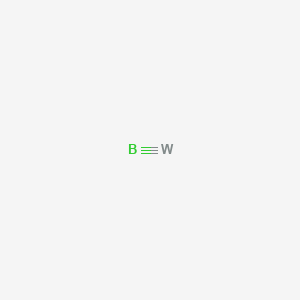

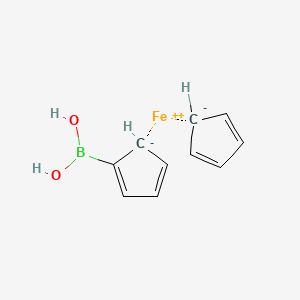

Feasible Synthetic Routes

Q1: How does 4-(Methylthio)benzonitrile interact with a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that this compound interacts with a silver surface through both its sulfur atom and its nitrile group. [] The sulfur atom acts as a Lewis base, donating electrons to the silver surface. The nitrile group interacts with the surface through both sigma donation (from the lone pair electrons on the nitrogen atom) and pi back-donation (from the filled d orbitals of silver to the empty pi* orbitals of the nitrile group). This dual interaction suggests a strong binding affinity between the molecule and the silver surface. []

Q2: What happens to the structure of this compound upon adsorption to a silver surface?

A2: SERS studies indicate that the benzene ring of this compound adopts a tilted orientation relative to the silver surface plane upon adsorption. [] Additionally, the molecule undergoes a surface-induced photoreaction, likely forming p-cyanophenyl mercaptide. This product appears to have a flatter orientation on the surface compared to this compound, suggesting a stronger interaction between the mercaptide group and the silver surface. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)